molecular formula C18H21N5O4S B2984116 N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1428351-48-7

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2984116
CAS No.: 1428351-48-7
M. Wt: 403.46
InChI Key: JHTRVAMFRFPHKY-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide (CAS 1428351-48-7) is an oxalamide-based chemical compound with a molecular formula of C18H21N5O4S and a molecular weight of 403.5 g/mol . Its structure features a piperidine ring core, which is a common scaffold in medicinal chemistry, functionalized with both a pyridin-3-ylsulfonyl group and a pyridin-3-yl-oxalamide moiety . This specific architecture, particularly the oxalamide linker, is found in compounds investigated for their role as protein kinase inhibitors . For instance, research has shown that small molecules containing N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides can act as potent inhibitors of PCSK9, a significant therapeutic target . Similarly, patented indole derivatives demonstrate that complex molecules incorporating piperidine and sulfonamide groups are being actively explored for their anti-cancer properties as kinase inhibitors . This suggests that this compound is a valuable chemical tool for researchers in drug discovery, particularly for developing novel therapies targeting enzymatic pathways in areas such as oncology and metabolic diseases. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-pyridin-3-yl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c24-17(18(25)22-15-3-1-7-19-12-15)21-11-14-5-9-23(10-6-14)28(26,27)16-4-2-8-20-13-16/h1-4,7-8,12-14H,5-6,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTRVAMFRFPHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of this compound is C18H21N5O4SC_{18}H_{21}N_{5}O_{4}S, with a molecular weight of 403.5 g/mol. The compound features a complex structure that includes pyridine and piperidine moieties, which are known to influence biological activity through various mechanisms.

Research indicates that compounds with oxalamide linkages often exhibit significant biological activities due to their ability to interact with specific biological targets. The oxalamide group can form strong hydrogen bonds with positively charged residues in target proteins, enhancing binding affinity and specificity.

Antiviral Activity

A study highlighted the design and synthesis of oxalamide derivatives that target viral entry inhibitors, particularly against HIV. Modifications in the structure of related compounds have shown promising antiviral properties by blocking the CD4 binding site on HIV gp120, suggesting that similar mechanisms may be applicable to this compound .

Case Studies

  • Antiviral Properties : In a comparative study, various oxalamide derivatives were tested for their antiviral efficacy. Compounds structurally similar to this compound demonstrated varying degrees of activity against viral strains, indicating potential for development as antiviral agents .
  • Influenza Virus Inhibition : Another research effort focused on the design of NA inhibitors derived from oxalamide structures. These inhibitors showed significant interactions with key amino acids at the active site of the influenza virus neuraminidase, suggesting that this compound may also exhibit similar inhibitory effects .

Data Tables

Property Value
Molecular FormulaC₁₈H₂₁N₅O₄S
Molecular Weight403.5 g/mol
Antiviral ActivityPotential against HIV
Interaction MechanismHydrogen bonding with target
Related CompoundsOxalamide derivatives

Comparison with Similar Compounds

HIV Entry Inhibitors ()

Compounds such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13) share the oxalamide core but differ in substituents (e.g., thiazol, chlorophenyl, acetylpiperidine). Key distinctions include:

  • Synthesis : Yields for these analogs range from 36% to 53%, with HPLC purity >90% .
Compound Name Substituents Molecular Formula Yield (%) Application
Target Compound Pyridin-3-yl, pyridin-3-ylsulfonyl-piperidin Not Available N/A Hypothetical antiviral
Compound 13 () Acetylpiperidin, thiazol, chlorophenyl C22H26ClN5O3S 36 HIV entry inhibitor

Piperidinyl-Pyridine Oxalamides (–11)

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide () shares the pyridin-3-yl and piperidinylmethyl groups but substitutes a 3-cyanopyridin-2-yl group instead of sulfonyl. Key differences:

  • Molecular Weight: 364.4 g/mol () vs.
  • Functional Groups: The sulfonyl group may enhance solubility or metabolic stability compared to cyano substituents .

Flavoring Agents (–9)

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) is a potent umami agonist. Comparisons include:

  • Structure-Activity : The target compound’s pyridin-3-ylsulfonyl group may reduce flavor-enhancing effects compared to S336’s dimethoxybenzyl and pyridin-2-yl ethyl groups .
Compound Name Substituents Application Metabolic Pathway
Target Compound Pyridin-3-ylsulfonyl-piperidin Unknown Hypothetically rapid
S336 () Dimethoxybenzyl, pyridin-2-yl Umami agonist Rapid, no amide hydrolysis

Metabolic and Toxicological Profiles

  • Amide Hydrolysis Resistance: Oxalamides like S336 and related compounds (e.g., Nos. 1769–1770) resist amide hydrolysis in hepatocyte assays, suggesting similar stability for the target compound .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Formation of the pyridin-3-ylsulfonyl-piperidine intermediate via sulfonation of piperidine using pyridine-3-sulfonyl chloride under anhydrous conditions.
  • Step 2 : Coupling the intermediate with oxalamide precursors using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
  • Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterization using NMR and HRMS.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : To verify connectivity of the pyridinyl, piperidinyl, and oxalamide moieties.
  • IR Spectroscopy : Confirms carbonyl (C=O) and sulfonyl (S=O) functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Provides definitive bond-length and stereochemical data .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Screen against kinase panels due to structural similarity to kinase inhibitors (e.g., pyridinyl-piperidine motifs).
  • Cellular Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target engagement .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonation step in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance sulfonyl group incorporation.
  • Solvent Optimization : Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

Q. How should contradictory data between computational predictions and experimental binding assays be resolved?

  • Methodological Answer :

  • Re-evaluate Computational Models : Adjust force fields (e.g., AMBER vs. CHARMM) or include solvent effects in molecular docking simulations.
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Intermediate Trapping : Use LC-MS to identify degradation products or competing binding modes .

Q. What strategies can mitigate poor aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEGylated groups to enhance solubility.
  • Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations.
  • Salt Formation : Prepare hydrochloride or mesylate salts to improve bioavailability .

Q. How can regioselectivity challenges in the coupling of pyridinyl and piperidinyl groups be addressed?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to direct coupling to specific sites.
  • Catalyst Tuning : Use Pd(dppf)Cl₂ or Buchwald-Hartwig conditions for C–N bond formation.
  • Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity under controlled heating .

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